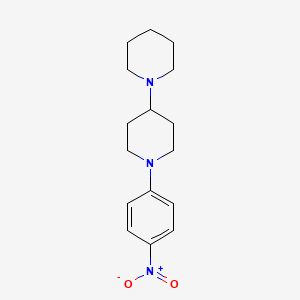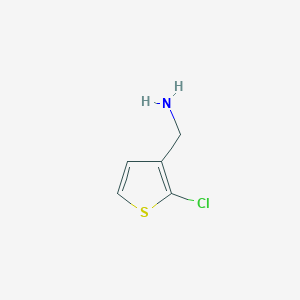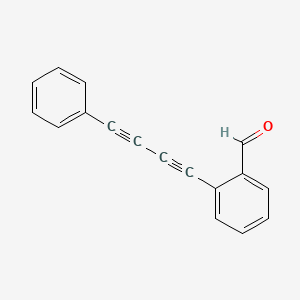![molecular formula C14H20BrNO2 B3251763 Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate CAS No. 211314-91-9](/img/structure/B3251763.png)
Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate
Overview
Description
Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate is a chemical compound with the molecular formula C11H14BrNO2 . It is also known as tert-butyl (4-bromophenyl)carbamate . This compound is an N-(tert-butyloxycarbonyl) [N-BOC] protected 4-bromo aniline .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (NHCOO) attached to a tert-butyl group and a 4-bromophenyl group . The average mass of the molecule is 272.138 Da, and the monoisotopic mass is 271.020782 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 281.1±23.0 °C . The melting point is reported to be 103-106 °C .Scientific Research Applications
Protection and Activation of Amines
The compound has been utilized as a safety-catch amine protection group. Specifically, the 9-(4-bromophenyl)-9-fluorenyl group, closely related to tert-butyl N-[2-(4-bromophenyl)propyl]carbamate, serves as a novel amine protecting group that can be activated and then cleaved under mild conditions, showing its utility in selective synthesis processes (Surprenant & Lubell, 2006).Reductive Transformations
The compound has been involved in the novel reduction of perfluoroalkyl ketones, where its reaction with ethyl perfluorooctanoate, in the presence of tert-butyllithium, leads to unexpected reductive transformations, showcasing its reactivity and potential in synthetic chemistry (Sokeirik et al., 2006).Enantioselective Synthesis
It's a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its importance in the synthesis of stereochemically complex molecules (Ober et al., 2004).Intermediate in Biologically Active Compounds
This compound serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), illustrating its significance in pharmaceutical chemistry (Zhao et al., 2017).Catalytic Reactions
The compound is involved in catalytic reactions, such as the rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines, showcasing its utility in catalysis and synthesis (Storgaard & Ellman, 2009).Substrate in Lithiation
It acts as a substrate in the directed lithiation process, where it is doubly lithiated on the nitrogen and ortho to the directing metalating group, demonstrating its reactivity and usefulness in generating complex organic molecules (Smith et al., 2013).Photovoltaic Material Production
The compound has been used in the synthesis of new donor building blocks, specifically triarylamino derivatives, which are of great interest for the production of organic photovoltaic materials (Chmovzh & Rakitin, 2021).Reactivity Studies
Studies on the reactivity of related carbamates have provided insights into the synthesis of complex molecules such as thieno[3,2-b]pyrroles and dihydrothienopyrroles, further emphasizing the versatility of this class of compounds in organic synthesis (Brugier et al., 2001).Vibrational Frequency Analysis
The compound has been subjected to vibrational frequency analysis, FT-IR, DFT, and M06-2X studies, offering valuable information about its structure and properties, crucial for its application in various fields of chemistry (Sert et al., 2014).
Mechanism of Action
Mode of Action
The compound is an N-(tert-butoxycarbonyl) [N-BOC] protected 4-bromoaniline . The presence of BOC protection makes it an ideal substrate for Suzuki coupling reactions . It affords biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .
Biochemical Pathways
It’s known that it can participate in suzuki coupling reactions , which are widely used in organic chemistry for the synthesis of various organic compounds.
Action Environment
The compound is a solid at room temperature and should be stored in a cool, dry place under inert gas .
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromophenyl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10(11-5-7-12(15)8-6-11)9-16-13(17)18-14(2,3)4/h5-8,10H,9H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVQIDLQGUKRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801211096 | |
| Record name | 1,1-Dimethylethyl N-[2-(4-bromophenyl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801211096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211314-91-9 | |
| Record name | 1,1-Dimethylethyl N-[2-(4-bromophenyl)propyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211314-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[2-(4-bromophenyl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801211096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


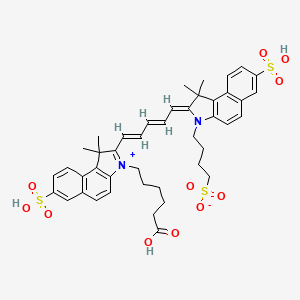

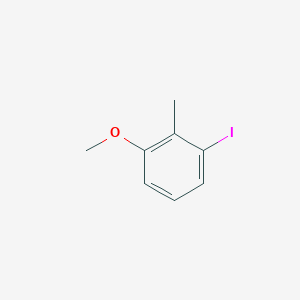
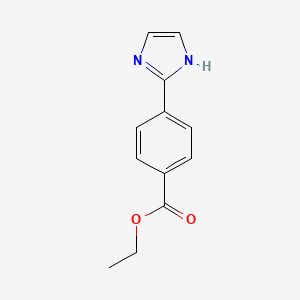

![dodecanoic acid;dodecyl (2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylate](/img/structure/B3251715.png)

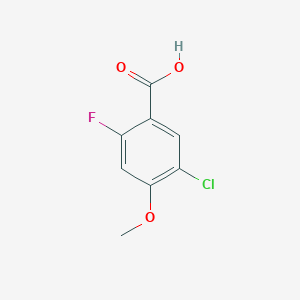
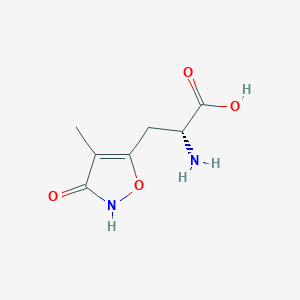
![2-Propenoic acid, 3-[4-(ethylamino)-2-(phenylamino)-5-pyrimidinyl]-, ethyl ester, (2E)-](/img/structure/B3251747.png)
